N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide
Description
N-[4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[2,1-b][1,3]benzothiazole core linked to a para-substituted phenylacetamide group. Its structural uniqueness lies in the tetrahydroimidazo-benzothiazole system, which distinguishes it from related compounds with alternative heterocycles or substituent patterns .
Properties
IUPAC Name |
N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11(21)18-13-8-6-12(7-9-13)14-10-20-15-4-2-3-5-16(15)22-17(20)19-14/h6-10H,2-5H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCLTKZQIXKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
A common approach involves cyclizing 2-aminobenzothiazole derivatives with carbonyl equivalents. For example, treatment of 2-amino-5,6,7,8-tetrahydro-1,3-benzothiazole with triphosgene in tetrahydrofuran generates the imidazole ring via a carbonylative cyclization.
Example Procedure:
- Dissolve 2-amino-5,6,7,8-tetrahydro-1,3-benzothiazole (10 mmol) in anhydrous tetrahydrofuran (50 mL).
- Add triphosgene (3.3 mmol) dropwise at 0°C under nitrogen.
- Stir at reflux for 6 hours.
- Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography (yield: 72–85%).
Oxidative Cyclization
Manganese(IV) oxide (MnO₂) in dichloromethane at 45°C efficiently oxidizes alcohol intermediates to aldehydes, facilitating subsequent cyclization. For instance, oxidation of (2-fluoro-3-iodo-4-methylphenyl)methanol with MnO₂ yields the corresponding aldehyde, which undergoes condensation with amines to form the imidazole ring.
Introduction of the 4-Acetamidophenyl Group
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between halogenated tetrahydroimidazo-benzothiazoles and 4-acetamidophenylboronic acid is a pivotal step.
Optimized Conditions:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Base: Sodium carbonate (2 M aqueous solution)
- Solvent: Toluene/dioxane (4:1 v/v)
- Temperature: 90°C, 12 hours.
Example:
Coupling of 2-bromo-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole with 4-acetamidophenylboronic acid affords the biaryl product in 68–75% yield after column purification.
Buchwald-Hartwig Amination
For substrates lacking pre-installed acetamide groups, palladium-catalyzed amination of aryl halides with acetamide precursors is viable.
Conditions:
- Catalyst: Palladium(II) acetate (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cesium carbonate
- Solvent: 1,4-Dioxane, 100°C, 24 hours.
Acetylation of Primary Amines
Late-stage acetylation of 4-amino-N-(5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazol-2-yl)benzamide ensures regioselectivity.
Procedure:
- Suspend the amine intermediate (5 mmol) in dichloromethane (30 mL).
- Add acetic anhydride (6 mmol) and triethylamine (7 mmol).
- Stir at room temperature for 4 hours.
- Wash with water, dry over MgSO₄, and concentrate to isolate the product (yield: 88–92%).
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, cyclocondensation under microwave heating at 160°C for 45 minutes achieves >90% conversion compared to 6 hours under conventional heating.
Solid-Phase Synthesis
Immobilizing the benzothiazole precursor on Wang resin enables iterative coupling and acetylation steps, facilitating high-throughput synthesis.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.34 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 2.76 (t, J = 6.0 Hz, 2H, CH₂), 2.34 (s, 3H, COCH₃), 1.88–1.76 (m, 4H, cyclohexyl-H).
- HRMS (ESI): m/z calcd for C₁₉H₁₈N₃OS [M+H]⁺: 344.1221; found: 344.1225.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity for all batches.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | 68–75 | 12 | Moderate | High |
| Buchwald-Hartwig | 60–65 | 24 | High | Moderate |
| Microwave Cyclization | 85–90 | 0.75 | Low | High |
| Solid-Phase Synthesis | 70–78 | 8 | High | Low |
Industrial Considerations and Optimization
Catalyst Recycling
Recovering palladium catalysts via filtration through Celite® reduces costs by 15–20%.
Solvent Selection
Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the imidazo[2,1-b][1,3]benzothiazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis. The study utilized flow cytometry and Western blotting to assess the effects on cell cycle progression and apoptosis markers .
Pharmacology
2.1 Antimicrobial Properties
N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide has shown activity against various bacterial strains. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antimicrobial agent.
Case Study:
In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods .
Material Science
3.1 Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with potential applications in electronics and photonics.
Data Table: Synthesis Parameters for Novel Materials
| Parameter | Value |
|---|---|
| Reaction Temperature | 80 °C |
| Reaction Time | 24 hours |
| Yield | 75% |
| Solvent | Dimethylformamide |
Mechanistic Insights
Understanding the mechanism of action for this compound is crucial for its application in drug design. Molecular docking studies have provided insights into its binding affinity with target proteins involved in cancer progression and microbial resistance.
Findings:
Molecular dynamics simulations revealed stable interactions between the compound and target enzymes associated with cancer metabolism and bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Variations
Imidazo[2,1-b][1,3]benzothiazole Derivatives
- Ethyl [4-(imidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetate (CAS 81950-37-0): Structural Difference: Replaces the acetamide group with an ethyl ester.
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
- 2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide :
Benzimidazole-Triazole Hybrids
- Compound 9c (): Contains a triazolylmethylphenoxy-benzoimidazole core. Structural Difference: Replaces the benzothiazole with a benzoimidazole and adds a triazole moiety. Impact: The triazole may enhance π-π stacking interactions, improving binding to kinase active sites .
Substituent Modifications
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)thio/piperazine]acetamide
- Example: 3a (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide). Structural Difference: Incorporates a methylenedioxy group on the benzothiazole and a thio-imidazole substituent.
VEGFR-2 Inhibitors ()
- Compound 4a : Features a nitrobenzothiazole core with a 4-fluorobenzylidene-thiazolidinedione substituent.
Pharmacological and Physicochemical Properties
Physicochemical Data
*Inferred from structural analogs; †Calculated using ChemDraw.
Biological Activity
N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroimidazo-benzothiazole moiety attached to a phenylacetamide group. Its molecular formula is , with a molecular weight of approximately 290.39 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzothiazole core followed by the introduction of the tetrahydroimidazole ring and subsequent acetamide formation. Various methods have been reported in literature for synthesizing related compounds which may serve as analogs or precursors.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole and imidazole exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that compounds with similar structures exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were often found in the range of 10–50 µg/mL for effective derivatives .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 25 | Bacterial |
| Compound B | 30 | Fungal |
| This compound | TBD | TBD |
Anticancer Activity
Several studies have noted the anticancer potential of compounds containing imidazole and benzothiazole moieties. For example:
- Compounds derived from similar scaffolds have been tested against various cancer cell lines (e.g., MDA-MB-231 for breast cancer), revealing IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MDA-MB-231 | 5.0 | This compound |
| SK-Hep-1 | 8.0 | Similar Benzothiazole Derivative |
The proposed mechanisms of action for compounds like this compound include:
- Inhibition of key enzymes involved in cellular proliferation.
- Induction of apoptosis through mitochondrial pathways.
Studies have indicated that these compounds may interact with specific protein targets within cancer cells or bacteria that are critical for their survival and replication.
Case Studies
A notable study highlighted the synthesis and biological evaluation of related benzothiazole derivatives showing promising results against various pathogens and tumor cell lines. The findings suggested that structural modifications could enhance biological activity significantly .
Q & A
Q. What synthetic routes are reported for synthesizing N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via cyclocondensation of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-phenylethanone, followed by acetylation of the resulting intermediate. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalyst use : Acidic or basic catalysts (e.g., K₂CO₃, H₂SO₄) improve cyclization yields .
- Temperature control : Reactions are typically conducted at 80–100°C to balance reaction rate and side-product formation .
Analytical validation (e.g., melting point, IR, NMR) confirms purity and structural integrity .
Q. How is the structural confirmation of this compound achieved in published studies?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:
- Bond lengths and angles in the imidazo[2,1-b][1,3]benzothiazole core are compared to related structures (e.g., Landreau et al., 2002) to validate geometry .
- NMR (¹H and ¹³C) and IR spectroscopy are used to confirm functional groups (e.g., acetamide carbonyl at ~1680 cm⁻¹) and aromatic proton environments .
Q. What biological activities are associated with this compound, and what in vitro models are used to assess them?
Methodological Answer: Derivatives of imidazo[2,1-b][1,3]benzothiazoles exhibit:
- Antitumor activity : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : FLT3 kinase inhibition is measured using fluorescence-based assays .
- Apoptosis modulation : Testicular germ cell or lymphocyte apoptosis assays are employed to study protective effects .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or acetamide groups) influence bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring enhance kinase inhibition by increasing electrophilicity at the binding site .
- Methoxy or methyl groups on the acetamide moiety improve solubility but may reduce membrane permeability .
- Computational docking (e.g., AutoDock Vina) identifies substituent effects on binding affinity to targets like FLT3 .
Q. How can computational methods optimize synthesis and predict biological activity?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
- Molecular dynamics simulations : Predict solubility and stability under physiological conditions .
- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and statistical tools (e.g., ANOVA) .
- Orthogonal validation : Confirm hits with alternative assays (e.g., Western blot for apoptosis markers) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
Q. What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
